molecular formula C16H28Cl2N2O3 B2594573 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1396713-46-4

1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2594573
CAS RN: 1396713-46-4
M. Wt: 367.31
InChI Key: XVTFWHRXMJKMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPP is a piperazine derivative that has been synthesized for its unique properties and ability to modulate various receptors in the central nervous system.

Scientific Research Applications

Antibacterial Activity

The synthesized derivatives of 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride were evaluated for their antibacterial properties. Notably, one of the compounds exhibited significant activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Drug Likeness

Lipinski’s rule of five (RO5) was applied to assess the “drugability” of these compounds. Most derivatives adhered to RO5, except for one that showed two violations. Understanding drug likeness is crucial for potential therapeutic applications .

Antifungal Potential

While the focus has been primarily on antibacterial activity, exploring the antifungal properties of these derivatives could be promising. Further investigations are warranted to determine their efficacy against fungal pathogens .

Dopamine and Serotonin Antagonists

The 3-(piperazin-1-yl)-1,2-benzothiazole scaffold, to which our compound belongs, acts as a dopamine and serotonin antagonist. These derivatives have been utilized as antipsychotic drug substances .

Bioactive Scaffold

The isothiazole ring within this compound can serve as a bioactive scaffold. Researchers have conducted extensive structure-activity relationship (SAR) studies to enhance the biological activity of isothiazole derivatives .

Benzisothiazole Derivatives

Benzisothiazole derivatives, related to our compound, exhibit diverse biological activities. For instance, saccharin, a noncaloric sweetener, is a well-known benzisothiazole derivative. These compounds have implications in drug discovery and development .

properties

IUPAC Name

1-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.2ClH/c1-13(19)11-17-4-6-18(7-5-17)12-14-8-15(20-2)10-16(9-14)21-3;;/h8-10,13,19H,4-7,11-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTFWHRXMJKMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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